molecular formula C8H7NO3 B575999 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 177210-33-2

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B575999
CAS No.: 177210-33-2
M. Wt: 165.148
InChI Key: RVBZJDZYVVGTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216975B2

Procedure details

TEA (3.34 ml, 2 equiv.) and after chloroacetyl chloride (1.15 ml, 1.2 equiv.) were added dropwise to a solution of commercially available 2-aminobenzene-1,3-diol (1.5 g, 11.99 mmol) in 20 ml of DMF. After one hours of stirring at room temperature, K2CO3 (3.3 g, 2 equiv.) was added and the reaction was stirred at room temperature overnight. The solvent was evaporated and to the residue water was added. After filtration, the solid material was washed with MeOH and diethyl ether giving 410 mg of a grey solid. Yield=21% 1HNMR (DMSO, 200 MHz) δ 3.47 (1H, bs), 4.47 (2H, s), 6.44 (2H, m), 6.72 (1H, t, J=8 Hz)
[Compound]
Name
TEA
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:8]=1[OH:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[OH:13][C:12]1[C:7]2[NH:6][C:3](=[O:4])[CH2:2][O:14][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
TEA
Quantity
3.34 mL
Type
reactant
Smiles
Name
Quantity
1.15 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After one hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated and to the residue water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solid material was washed with MeOH and diethyl ether giving 410 mg of a grey solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=CC=CC=2OCC(NC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.